Boc-L-4-Carbamoylphenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

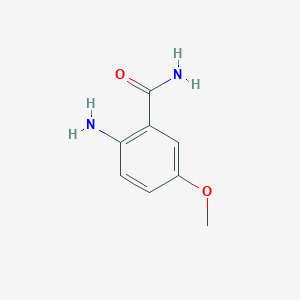

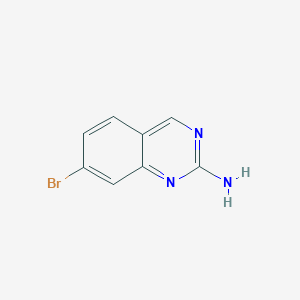

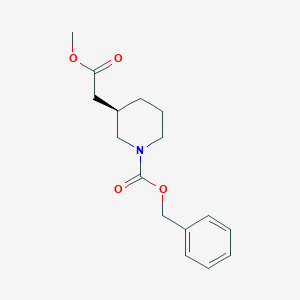

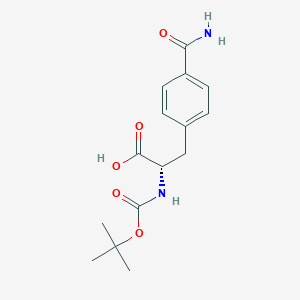

Boc-L-4-Carbamoylphenylalanine is a chemical compound with the CAS Number: 205126-71-2 . It has a molecular weight of 308.33 and its molecular formula is C15H20N2O5 . It is a white solid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-L-4-Carbamoylphenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular structure of Boc-L-4-Carbamoylphenylalanine consists of a carbamoyl group attached to the 4-position of the phenyl ring of phenylalanine .

Chemical Reactions Analysis

The Boc group in Boc-L-4-Carbamoylphenylalanine is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions, particularly in the synthesis of peptides .

Physical And Chemical Properties Analysis

Boc-L-4-Carbamoylphenylalanine is a white solid . It should be stored at a temperature between 0-8°C . Its melting point is between 303-307°C (dec.) .

Wissenschaftliche Forschungsanwendungen

Native Chemical Ligation and Peptide Synthesis

Boc-L-4-Carbamoylphenylalanine plays a pivotal role in native chemical ligation, a method crucial for peptide synthesis. Crich and Banerjee (2007) demonstrated its utility in the synthesis of complex peptides like LYRAMFRANK through a process that includes native chemical ligation at phenylalanine, showcasing its compatibility with reactive side chains and its capacity to ligate amino acids other than glycine (Crich & Banerjee, 2007).

Phosphotyrosyl Mimetics Synthesis

Oishi et al. (2004) reported the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics, which are crucial for studying cellular signal transduction processes. These analogues were synthesized using Boc-L-4-Carbamoylphenylalanine as a precursor, highlighting its role in creating compounds that can mimic phosphotyrosine in biological systems (Oishi et al., 2004).

Biotechnological Applications

Lo et al. (2009) utilized Boc-L-4-Carbamoylphenylalanine in a biotechnological context for the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, key building blocks for angiotensin-converting enzyme inhibitors. This study employed Escherichia coli aspartate aminotransferase variants, demonstrating the compound's versatility in enzymatic processes (Lo et al., 2009).

Drug Research and Development

In drug research and development, Boc-L-4-Carbamoylphenylalanine is used for synthesizing methylphenylalanines, analogs significant in the creation of drugs for hypertension and other conditions. Xiao (2008) highlighted its role in producing o-, m-, and p-Boc-L-methylphenylalanines, which are crucial in the development of peptide-based compounds with enhanced pharmacokinetic characteristics (Li Xiao, 2008).

Radiation Medicine and BNCT

Perry et al. (2020) explored the interaction of 4-borono-L-phenylalanine (BPA), derived from Boc-L-4-Carbamoylphenylalanine, with DNA in the context of boron neutron capture therapy (BNCT), a radiation medicine technique. This research provides insight into the potential therapeutic applications of BPA in BNCT, offering a valuable tool for modeling the DNA damage produced by high LET particles involved in this therapy (Perry et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376133 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-4-Carbamoylphenylalanine | |

CAS RN |

205126-71-2 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)